Amyl valerate Amyl valerate Amyl valerate is a biochemical.
Brand Name: Vulcanchem
CAS No.: 2173-56-0
VCID: VC0518850
InChI: InChI=1S/C10H20O2/c1-3-5-7-9-12-10(11)8-6-4-2/h3-9H2,1-2H3
SMILES: CCCCCOC(=O)CCCC
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol

Amyl valerate

CAS No.: 2173-56-0

Inhibitors

VCID: VC0518850

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Amyl valerate - 2173-56-0

CAS No. 2173-56-0
Product Name Amyl valerate
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name pentyl pentanoate
Standard InChI InChI=1S/C10H20O2/c1-3-5-7-9-12-10(11)8-6-4-2/h3-9H2,1-2H3
Standard InChIKey FGPPDYNPZTUNIU-UHFFFAOYSA-N
SMILES CCCCCOC(=O)CCCC
Canonical SMILES CCCCCOC(=O)CCCC
Appearance Solid powder
Boiling Point 203.7 °C
Melting Point -78.8 °C
Mp ?79 °
Description Amyl valerate is a biochemical.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Amyl valerate; NSC 76414; NSC-76414; NSC76414
Reference 1: Yuan J, Mishra P, Ching CB. Engineering the leucine biosynthetic pathway for isoamyl alcohol overproduction in Saccharomyces cerevisiae. J Ind Microbiol Biotechnol. 2017 Jan;44(1):107-117. doi: 10.1007/s10295-016-1855-2. Epub 2016 Nov 9. PubMed PMID: 27826727.
2: Li A, Gong L, Xu F. Brain-state-independent neural representation of peripheral stimulation in rat olfactory bulb. Proc Natl Acad Sci U S A. 2011 Mar 22;108(12):5087-92. doi: 10.1073/pnas.1013814108. Epub 2011 Feb 14. PubMed PMID: 21321196; PubMed Central PMCID: PMC3064374.
3: Jacob TJ, Wang L. A new method for measuring reaction times for odour detection at iso-intensity: Comparison between an unpleasant and pleasant odour. Physiol Behav. 2006 Mar 30;87(3):500-5. Epub 2006 Feb 8. PubMed PMID: 16469339.
4: Laska M, Seibt A, Weber A. 'Microsmatic' primates revisited: olfactory sensitivity in the squirrel monkey. Chem Senses. 2000 Feb;25(1):47-53. PubMed PMID: 10667993.
5: Peng HM, Raner GM, Vaz AD, Coon MJ. Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450. Arch Biochem Biophys. 1995 Apr 20;318(2):333-9. PubMed PMID: 7733661.
6: Pourtier L, Sicard G. Comparison of the sensitivity of C57BL/6J and AKR/J mice to airborne molecules of isovaleric acid and amyl acetate. Behav Genet. 1990 Jul;20(4):499-509. PubMed PMID: 2175173.
7: Sicard G, Royet JP, Jourdan F. A comparative study of 2-deoxyglucose patterns of glomerular activation in the olfactory bulbs of C57 BL/6J and AKR/J mice. Brain Res. 1989 Mar 6;481(2):325-34. PubMed PMID: 2720385.
8: Edwards DA, Mather RA, Dodd GH. Spatial variation in response to odorants on the rat olfactory epithelium. Experientia. 1988 Mar 15;44(3):208-11. PubMed PMID: 3350129.
9: Royet JP, Sicard G, Souchier C, Jourdan F. Specificity of spatial patterns of glomerular activation in the mouse olfactory bulb: computer-assisted image analysis of 2-deoxyglucose autoradiograms. Brain Res. 1987 Aug 4;417(1):1-11. PubMed PMID: 3620970.
PubChem Compound 62433
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator